(2Z)-3-{5-[(2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
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Overview
Description
(Z)-2-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is a complex organic compound that features a combination of furan, thiazole, and cyanide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions The process begins with the preparation of the furan and thiazole intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiazole oxides, while substitution reactions can produce a range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between different functional groups and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biochemical pathways and enzyme mechanisms.
Medicine
In medicinal chemistry, (Z)-2-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is investigated for its potential therapeutic properties. Compounds containing thiazole and furan rings have shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, and reactivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (Z)-2-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The furan and thiazole rings can bind to active sites, modulating the activity of the target molecules. The cyanide group can also participate in nucleophilic attacks, leading to the formation of covalent bonds with specific amino acid residues.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Ixabepilone: Features a thiazole ring and is used in cancer therapy.
Uniqueness
What sets (Z)-2-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE apart is its combination of furan, thiazole, and cyanide groups, which provides a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H16N2O2S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(Z)-3-[5-[(2-methylphenoxy)methyl]furan-2-yl]-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C19H16N2O2S/c1-13-5-3-4-6-18(13)22-11-17-8-7-16(23-17)9-15(10-20)19-21-14(2)12-24-19/h3-9,12H,11H2,1-2H3/b15-9- |
InChI Key |
ATADOYYANMIKPZ-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)/C=C(/C#N)\C3=NC(=CS3)C |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C |
Origin of Product |
United States |
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